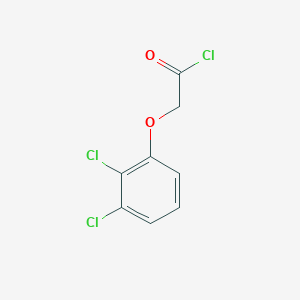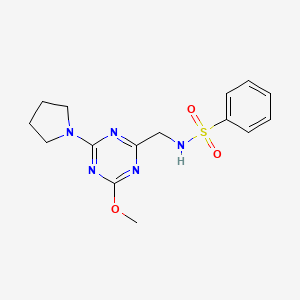
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide, also known as MTS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MTS is a sulfonamide-based compound that has been synthesized through a multi-step process involving various chemical reactions.
Scientific Research Applications
Synthesis of Pyrrolo[2,1-b]oxazole Derivatives
Pyrrolo[2,1-b]oxazole derivatives are known for their pronounced biological activity and potential as synthetic intermediates . The compound could serve as a precursor in the synthesis of these derivatives, which are valuable in medicinal chemistry for their pharmacological properties. The process involves tandem heterocyclization reactions, which could be facilitated by the triazine and pyrrolidine moieties present in the compound.
Development of Chromatographic Stationary Phases
The enantiomers of pyrrolo[2,1-b]oxazoles, which can be synthesized from compounds like N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide , are used as model compounds for developing new components of chromatographic stationary phases . These phases are crucial for the separation of racemic mixtures in analytical chemistry, suggesting a significant application in the development of analytical tools.
Antitumor Properties
1,3,5-Triazines, a core structure in the compound, have been associated with antitumor properties . Derivatives of this class have been used clinically to treat various cancers, including lung, breast, and ovarian cancer. The compound’s structure could be modified to enhance its activity against tumor cells, making it a valuable asset in cancer research.
AChE Inhibitors for Alzheimer’s Disease
Compounds containing the 4-methoxyphenylthiazole moiety have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme target in Alzheimer’s disease treatment . The compound’s structure could be leveraged to design new AChE inhibitors (AChEIs), potentially contributing to the development of treatments for neurodegenerative diseases.
Agricultural Chemicals
The triazine ring is a common motif in the synthesis of herbicides. The subject compound could be used as a starting point for developing new herbicides or other agricultural chemicals, given the reactivity of the triazine ring with various functional groups .
Photostabilizers for Polymers
Triazine derivatives are also known for their application as photostabilizers in polymers . The compound could be incorporated into polymer matrices to enhance their resistance to degradation by UV light, which is particularly valuable for materials exposed to outdoor environments.
properties
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-23-15-18-13(17-14(19-15)20-9-5-6-10-20)11-16-24(21,22)12-7-3-2-4-8-12/h2-4,7-8,16H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGCHKGBCFHIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

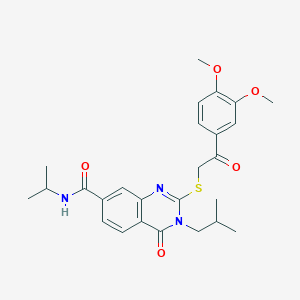
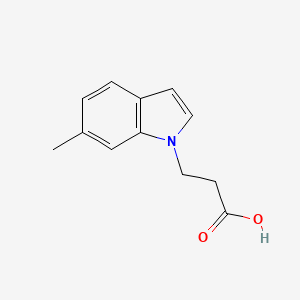
![2-(2,6-dimethylmorpholine-4-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2573005.png)
![2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride](/img/structure/B2573006.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B2573007.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2573008.png)
![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2573009.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2573010.png)
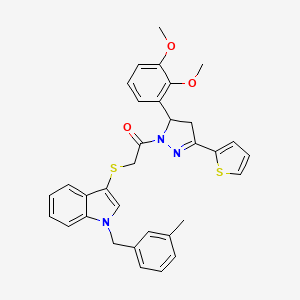
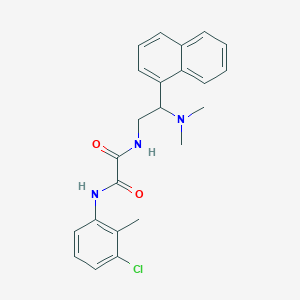

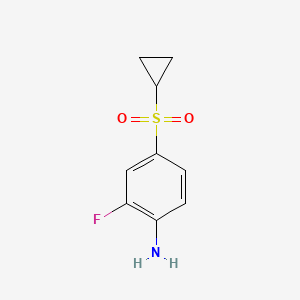
![N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2573020.png)
